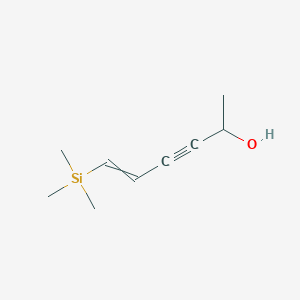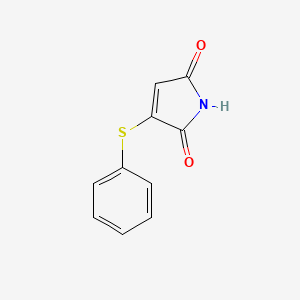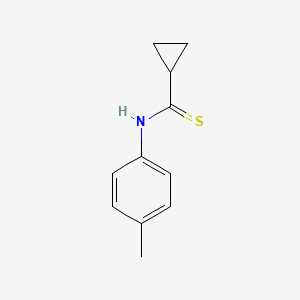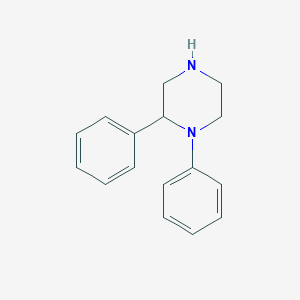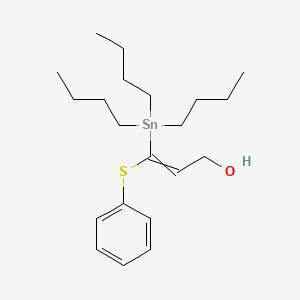
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by the presence of both phenylsulfanyl and tributylstannyl groups attached to a prop-2-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylsulfanyl compounds and tributylstannyl reagents.
Formation of the Prop-2-en-1-ol Backbone: The prop-2-en-1-ol backbone is formed through a series of reactions, often involving the use of alkenes and alcohols.
Attachment of Phenylsulfanyl and Tributylstannyl Groups: The phenylsulfanyl and tributylstannyl groups are introduced through substitution reactions, where the appropriate reagents are reacted with the prop-2-en-1-ol backbone under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically employ optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or the stannyl group to a tin hydride.
Substitution: The phenylsulfanyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can engage in sulfur-based interactions, while the tributylstannyl group can participate in organotin chemistry. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfanyl)prop-2-en-1-ol: Lacks the tributylstannyl group, making it less versatile in organotin chemistry.
3-(Tributylstannyl)prop-2-en-1-ol: Lacks the phenylsulfanyl group, limiting its sulfur-based interactions.
3-(Phenylsulfanyl)-3-(trimethylstannyl)prop-2-en-1-ol: Contains a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and applications.
Uniqueness
3-(Phenylsulfanyl)-3-(tributylstannyl)prop-2-en-1-ol is unique due to the presence of both phenylsulfanyl and tributylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
137782-84-4 |
|---|---|
Molekularformel |
C21H36OSSn |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
3-phenylsulfanyl-3-tributylstannylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9OS.3C4H9.Sn/c10-7-4-8-11-9-5-2-1-3-6-9;3*1-3-4-2;/h1-6,10H,7H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ANGBRHXIDCHJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

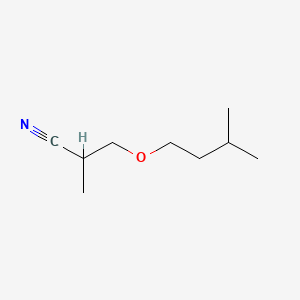

![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
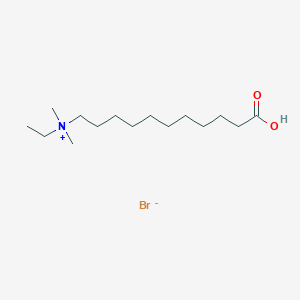
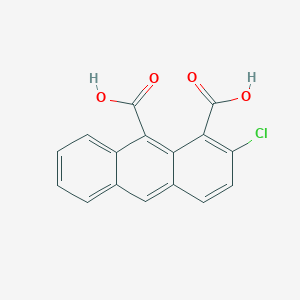
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
